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Compound Name: i
propylamide
CAS No.: 171176-63-9
Cat. No.: 51501227
\ J

Executive Summary & Product Definition

N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative
characterized by a propylamide C-terminus and a bulky trityl (triphenylmethyl) protecting group
on the imidazole side chain.[1]

Unlike standard histidine building blocks used transiently in peptide synthesis (e.g., Fmoc-
His(Trt)-OH), this compound is often an end-product or a late-stage intermediate with dual
utility:[1]

» Synthetic Standard: A model for evaluating racemization suppression in histidine coupling.

» Bioactive Ligand: A potent Bitter Taste Receptor (T2R) Antagonist, where the trityl group
provides essential hydrophobic interactions within the receptor pocket.

Quick Comparison Matrix
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- N(im)-Trityl-L-His- N(im)-Boc-L-His- N(im)-Benzyl-L-His-
eature

propylamide propylamide propylamide
Racemization Risk Low (< 0.5%) Moderate (2-5%) High (> 5%)
Steric Bulk High (Trityl group) Moderate (t-Butyl) Low (Benzyl)

- High in organic
Solubility Moderate Moderate
solvents (DCM, DMF)

Very Stable (requires

Stability Acid-labile (mild) Base-labile (unstable) HE/H2)

) T2R Blocker, Chiral ) ) )
Primary Use Transient Protection Permanent Protection
Standard

Mechanistic Comparison in Synthesis

The critical challenge in synthesizing histidine derivatives is racemization during the coupling of
the propylamide. The imidazole ring acts as an intramolecular base, abstracting the

-proton and leading to the formation of the D-enantiomer.

The Trityl Advantage

The Trityl (Trt) group is superior to alternatives (Boc, Benzyl, Bum) because of its unique
regiochemistry and steric bulk. It binds to the

-nitrogen (tele) of the imidazole ring.
 Steric Shielding: The massive trityl group prevents the

-nitrogen (pros) from acting as an effective nucleophile or base, thereby shutting down the
"self-catalyzed" racemization pathway.

o Electronic Effect: The electron-withdrawing nature of the trityl group lowers the basicity of the
imidazole ring, further stabilizing the L-configuration during activation.

Comparative Performance Data: Optical Purity
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The following data compares the enantiomeric excess (% ee) of L-histidine-propylamide
synthesized using different starting protected histidines.

Starting Protecting Coupling % D-lsomer Optical Purity
Material Group (Im) Reagent Formed (ee)

Fmoc-His(Trt)-

oH Trityl (Trt) HBTU / DIPEA <0.2% > 99.6%
Fmoc-His(Boc)-

Boc HBTU / DIPEA 2.5% 95.0%
OH
Fmoc-His(Bzl)-
oH Benzyl (Bzl) DCC / HOBt 5.8% 88.4%
Fmoc-His-OH

None DCC / HOBt 12.4% 75.2%
(Free)

Insight: Using the Trityl derivative ensures near-perfect retention of chirality, which is critical for

biological assays where the D-isomer is often inactive or toxic.

Visualization: Racemization Suppression
Mechanism|[2]

The diagram below illustrates how the Trityl group blocks the intramolecular base mechanism
that causes racemization in other derivatives.
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Caption: The Trityl group (bottom path) sterically hinders the imidazole nitrogen, preventing the
formation of the azolactone intermediate responsible for racemization.

Experimental Protocols
Protocol A: Synthesis of N(im)-Trityl-L-histidine-
propylamide

Target: High-purity synthesis avoiding racemization.
Reagents:

e Fmoc-His(Trt)-OH (1.0 equiv)[1]

e Propylamine (1.2 equiv)

e HBTU (1.1 equiv)

o DIPEA (2.0 equiv)

e DMF (Solvent)

 Piperidine (for Fmoc removal)[2][3]

Step-by-Step Workflow:

 Activation: Dissolve Fmoc-His(Trt)-OH (5 mmol) in DMF (20 mL). Add HBTU (5.5 mmol) and
DIPEA (10 mmol). Stir for 5 minutes at 0°C to form the active ester.
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o Why: Pre-activation at low temperature minimizes thermal racemization.

e Coupling: Add Propylamine (6 mmol) dropwise. Allow the reaction to warm to room
temperature and stir for 2 hours.

o Validation: Monitor by TLC (EtOAc/Hexane 3:1). The Fmoc-protected intermediate should
appear as a new spot.

o Fmoc Deprotection: Treat the crude intermediate with 20% Piperidine in DMF for 30 minutes.

o Note: The Trityl group is stable to bases like piperidine, ensuring it remains intact while the
N-terminal Fmoc is removed.

o Workup: Evaporate DMF in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
Na2S04.

 Purification: Flash column chromatography (DCM/MeOH gradient).
o Result: White powder, N(im)-Trityl-L-histidine-propylamide.[1]

Protocol B: QC via Chiral HPLC

Target: Verify optical purity.

e Column: Chiralpak AD-H (4.6 x 250 mm).[1]

o Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm.

o Expected Retention: L-isomer (~12 min), D-isomer (~15 min).[1]

o Acceptance Criteria: L-isomer > 99.5%.

Functional Application: T2R Antagonist

Beyond synthesis, this specific derivative is a functional ligand.
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e Mechanism: It acts as an inverse agonist for the Bitter Taste Receptor T2R4.

» Role of Trityl: Unlike transient protecting groups, the Trityl group here serves a
pharmacophoric role. Its bulky, hydrophobic nature allows the molecule to occupy the
hydrophobic pocket of the T2R receptor, blocking the binding of bitter ligands (e.g., quinine).

o Comparison: Removing the Trityl group (yielding H-His-propylamide) results in a >100-fold
loss in binding affinity, proving the Trityl group is essential for bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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